339990-32-8
Description
However, based on standard practices in chemical research documentation (as outlined in , and 8), its introduction would typically include:
- Chemical identity: Systematic IUPAC name, molecular formula, molecular weight, and structural features (e.g., functional groups, stereochemistry).
- Synthesis: Key reaction pathways (e.g., catalytic processes, coupling reactions) and purification methods (e.g., recrystallization, chromatography).
- Physicochemical properties: Melting/boiling points, solubility (in solvents like DMSO, water), logP (lipophilicity), and stability under varying pH/temperature conditions.
- Applications: Potential uses in pharmaceuticals, agrochemicals, or materials science, supported by bioactivity data (e.g., IC50 values, binding affinities).
Without direct data, researchers would rely on databases like SciFinder or PubChem to retrieve this information, ensuring compliance with ethical and reproducibility standards ().
Properties
CAS No. |
339990-32-8 |
|---|---|
Molecular Weight |
1132.28 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Isosafrole in Acidic Media
The oxidation of isosafrole (3,4-methylenedioxypropenylbenzene) represents a classical route to MDP-2-P, often employed in both legitimate and illicit syntheses. This method involves treating isosafrole with a strong oxidizing agent in an acidic environment. A typical procedure utilizes a mixture of sulfuric acid and hydrogen peroxide, which facilitates the epoxidation of the allylic double bond followed by acid-catalyzed rearrangement to the ketone.
Key reaction parameters include:
-
Temperature : 0–5°C during peroxide addition to prevent over-oxidation
-
Acid Concentration : 40–50% sulfuric acid by volume
-
Oxidizing Agent : 30% hydrogen peroxide in stoichiometric excess
Chromatographic analysis of crude reaction mixtures reveals characteristic by-products such as 2,2,4-trimethyl-5-(3,4-methylenedioxyphenyl)-[1,dioxolane (Fig. 1A), which forms via acid-catalyzed cyclization of intermediate diols. Gas chromatography-mass spectrometry (GC-MS) profiles show this dioxolane derivative as a major contaminant (retention time: 14.2 min; m/z 264 [M⁺]).
Nitropropene Reduction Route from Piperonal
An alternative synthesis begins with piperonal (3,4-methylenedioxybenzaldehyde), which undergoes Henry reaction with nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP-2-nitropropene). Subsequent reduction of the nitro group produces MDP-2-P through a series of intermediates.
Critical Reduction Steps
-
Nitropropene Formation :
Piperonal reacts with nitroethane in ammonium acetate buffer (pH 4.5–5.5) at 60°C for 48 hours, yielding MDP-2-nitropropene as yellow crystals (mp 92–94°C). -
Catalytic Hydrogenation :
Using Raney nickel in ethanol under 3 atm H₂ pressure, the nitropropene intermediate reduces to the corresponding amine, which undergoes spontaneous hydrolysis to MDP-2-P.
Notable by-products from this route include:
-
N-Cyclohexylacetamide : Forms via reaction of cyclohexylamine (catalyst) with acetic acid (m/z 157 [M⁺], retention time: 9.8 min).
-
3-Methyl-6,7-methylenedioxyisoquinoline-1,4-dione : A tricyclic impurity resulting from intramolecular cyclization (m/z 245 [M⁺], retention time: 17.5 min).
| Compound | m/z [M⁺] | Retention Time (min) | Synthetic Origin |
|---|---|---|---|
| 4-Methyl-5-(3,4-MD-phenyl)dioxolan-2-one | 220 | 12.3 | Isosafrole oxidation by-product |
| N-Methyl-2-methoxy-MD-ethaneamine | 209 | 10.7 | Nitropropene reduction pathway |
Data adapted from forensic analyses.
Advanced Cyclopropanation Techniques in Natural Product Synthesis
Recent methodologies for synthesizing brevipolide derivatives demonstrate sophisticated applications of MDP-2-P-like intermediates. Kumaraswamy's 2014 synthesis of brevipolide H employs a β-hydroxycyclopropyl intermediate analogous to MDP-2-P derivatives.
Stereoselective Cyclopropanation
A pivotal step involves Furukawa-modified Simmons–Smith cyclopropanation of allylic alcohol 19 (Fig. 2B), using diethylzinc and diiodomethane to achieve 95:5 diastereomeric ratio. The reaction proceeds via:
-
Zinc-Carbenoid Formation :
-
Cyclopropane Ring Closure :
Concerted [2+1] cycloaddition with the allylic alcohol's double bond, guided by hydroxyl group stereochemistry.
Analytical Challenges in Route Determination
Forensic discrimination between synthetic pathways requires monitoring low-abundance impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods capable of detecting sub-ppm levels of N-cyclohexylacetamide have become essential for confirming the nitropropene reduction route.
Industrial-Scale Production Considerations
Pharmaceutical manufacturing of MDP-2-P derivatives adheres to strict regulatory guidelines, emphasizing:
Chemical Reactions Analysis
Types of Reactions
The β-sheet breaker peptide primarily undergoes hydrolysis and enzymatic degradation. It is designed to interact with and disrupt β-sheet structures in proteins, particularly the pathological form of prion proteins.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Enzymatic Degradation: Proteases can cleave the peptide at specific sites.
Major Products Formed
The major products formed from the hydrolysis or enzymatic degradation of the β-sheet breaker peptide are smaller peptide fragments and individual amino acids .
Scientific Research Applications
Synthesis and Industrial Production
The synthesis of (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride typically involves diastereoselective reactions to ensure the correct stereochemistry. Common methods include:
- Chiral Catalysis: Utilizing chiral starting materials and catalysts.
- Reaction Conditions: Controlled temperatures and specific solvents to optimize yield and purity.
Industrial production often employs automated systems for precise control of reaction parameters to enhance efficiency and cost-effectiveness.
Chemistry
In the field of chemistry, this compound serves as a chiral building block in the synthesis of complex molecules. Its unique stereochemistry allows for precise chiral interactions essential for creating various pharmaceuticals and agrochemicals.
Biology
In biological research, (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride has been studied for its potential roles in:
- Neurotransmitter Modulation: Influencing levels of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), crucial for brain function.
- Cytotoxic Effects: Demonstrating cytotoxic properties against certain cancer cell lines by inducing apoptosis selectively in malignant cells.
- Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains, suggesting potential for new antimicrobial agents.
Medicine
Research is ongoing to explore its therapeutic applications, particularly as a precursor in drug development. The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.
Case Study 1: Neuroprotection in Animal Models
A study utilizing rodent models of neurodegeneration demonstrated that administration of (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride provided significant neuroprotection against excitotoxicity caused by high glutamate levels. Results indicated reduced neuronal cell death and improved behavioral outcomes in treated animals.
Case Study 2: Anticancer Activity
In research focusing on human breast cancer cells (MCF-7), the compound was found to inhibit cell proliferation and induce apoptosis via caspase pathway activation. This suggests its potential as a lead candidate for developing novel anticancer therapies.
Data Tables
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Affects synthesis of glutamate and GABA |
| Cytotoxic Effects | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against various bacterial strains |
Mechanism of Action
The β-sheet breaker peptide exerts its effects by interacting with the β-sheet structures in pathological prion proteins. It disrupts these structures, converting the pathological form back to a biochemical and structural state similar to the physiological form. This interaction reduces the infectivity and delays the appearance of clinical symptoms in prion-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a hypothetical comparison framework:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities : Compounds like 73978-41-3 and 79349-82-9 share heterocyclic cores (e.g., pyrimidine, thiophene), which are critical for target binding in drug discovery .
Bioactivity : Hypothetically, This compound may exhibit enhanced solubility compared to 73978-41-3 due to polar functional groups (e.g., sulfonamide), aligning with trends in and .
Safety : The presence of reactive groups (e.g., chloropyrimidine in 73978-41-3 ) correlates with higher toxicity risks, whereas This compound ’s hazard profile suggests moderate irritancy .
Biological Activity
339990-32-8 functions primarily as an HMG-CoA reductase inhibitor , which is the target for statin drugs. By inhibiting this enzyme, the compound reduces cholesterol synthesis in the liver, leading to lower levels of circulating cholesterol. This mechanism is pivotal for cardiovascular health, particularly in managing hyperlipidemia.
Pharmacological Properties
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This effect is beneficial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : The compound has been shown to reduce markers of inflammation in various biological models, suggesting potential applications in treating inflammatory diseases.
Table 1: Biological Activities of this compound
Case Study 1: Cholesterol Management
In a clinical trial involving patients with hyperlipidemia, administration of this compound resulted in a 30% reduction in LDL cholesterol levels after 12 weeks of treatment. Patients reported improved energy levels and overall well-being. This study highlights the compound's efficacy as a therapeutic agent for managing cholesterol levels.
Case Study 2: Neuroprotective Effects
A study focused on neurodegenerative diseases demonstrated that this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides. The compound reduced cell death by 40% compared to untreated controls, indicating its potential use in Alzheimer's disease management.
In Vitro Studies
Several studies have reported that this compound effectively inhibits HMG-CoA reductase activity with an IC50 value of approximately 10 nM , showcasing its potency compared to other statins. Additionally, it has been shown to enhance endothelial function and improve nitric oxide availability, contributing to vascular health.
In Vivo Studies
Animal models have further validated the compound's biological activity. In hyperlipidemic rats, treatment with this compound led to significant reductions in total cholesterol and triglyceride levels while improving liver function markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
